molecular formula C9H9F2NO3 B8194289 2-Amino-5-(difluoromethoxy)-3-methylbenzoic acid

2-Amino-5-(difluoromethoxy)-3-methylbenzoic acid

Cat. No.: B8194289
M. Wt: 217.17 g/mol
InChI Key: LCDMISORVOXIMA-UHFFFAOYSA-N
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Description

2-Amino-5-(difluoromethoxy)-3-methylbenzoic acid is an organic compound with the molecular formula C9H9F2NO3 It is a derivative of benzoic acid, featuring an amino group at the 2-position, a difluoromethoxy group at the 5-position, and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(difluoromethoxy)-3-methylbenzoic acid typically involves the introduction of the difluoromethoxy group onto a pre-existing benzoic acid derivative. One common method involves the reaction of 2-Amino-3-methylbenzoic acid with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(difluoromethoxy)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzoic acid derivatives, while reduction of the carboxylic acid group can produce benzyl alcohol derivatives.

Scientific Research Applications

2-Amino-5-(difluoromethoxy)-3-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(difluoromethoxy)-3-methylbenzoic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The amino group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(trifluoromethoxy)benzoic acid: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    2-Amino-4-chlorobenzoic acid: Contains a chlorine atom instead of the difluoromethoxy group.

    2-Amino-5-methylbenzoic acid: Lacks the difluoromethoxy group, having only a methyl group at the 5-position.

Uniqueness

2-Amino-5-(difluoromethoxy)-3-methylbenzoic acid is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical and biological properties. The difluoromethoxy group can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-5-(difluoromethoxy)-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c1-4-2-5(15-9(10)11)3-6(7(4)12)8(13)14/h2-3,9H,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDMISORVOXIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)O)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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